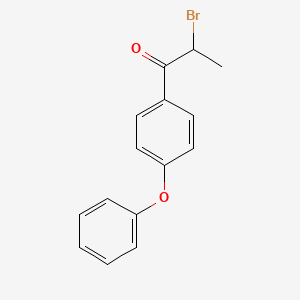

2-Bromo-1-(4-phenoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(4-phenoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREFNWJIXOAHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

General Synthetic Strategy

The synthesis of this compound typically involves the bromination of a suitable precursor such as 1-(4-phenoxyphenyl)propan-1-one or related ketones. The bromination is generally conducted at the alpha-position to the carbonyl group, facilitated by brominating agents under controlled conditions.

Methodologies Reported in Literature

Bromination of 1-(4-phenoxyphenyl)propan-1-one

- Reagents and Conditions : Bromine or N-bromosuccinimide (NBS) is used as the brominating agent in an inert solvent such as dichloromethane or chloroform at low temperatures (0–5 °C) to ensure selective alpha-bromination without over-bromination or side reactions.

- Mechanism : The reaction proceeds via enol or enolate intermediate formation, which then reacts with the bromine source to yield the alpha-bromo ketone.

- Workup and Purification : After completion, the reaction mixture is quenched with water or sodium bisulfite to remove excess bromine, followed by extraction and purification by recrystallization or chromatography.

Use of Sodium Acetate and Ethanol under Reflux or Microwave Irradiation

- In related bromoketone syntheses, sodium acetate and ethanol have been used as the base and solvent, respectively, to facilitate the bromination and subsequent coupling reactions.

- Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining high yields and purity.

- The reaction is typically refluxed for 16–18 hours or irradiated at 80–100 °C for 15 minutes under pressure-controlled conditions.

- Post-reaction, the solid product is filtered, washed with water, and recrystallized from acetone or other suitable solvents to obtain the pure compound.

Phase Transfer Catalysis and Base-Mediated Reactions

- The use of bases such as sodium hydroxide, potassium hydroxide, or alkali metal alkoxides in combination with phase transfer catalysts (e.g., tetrabutylammonium bromide) has been described for related phenoxyphenyl derivatives.

- These reactions are typically conducted in mixed solvents (e.g., water with ethyl acetate or dioxane) at mild temperatures (5–15 °C) over extended periods (up to 72 hours).

- This method allows for high optical purity and selectivity in the formation of substituted propanones, which can be adapted for the preparation of this compound.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- Microwave-Assisted Synthesis : This method offers a significant reduction in reaction time (from hours to minutes) while maintaining or improving yields and purity. It is particularly useful for scale-up and environmentally friendlier synthesis due to energy efficiency.

- Base Selection : Alkali metal hydroxides and alkoxides are preferred bases, with sodium hydroxide and potassium hydroxide commonly used. The base quantity is typically 0.8 to 1.2 mol per mole of starting material to optimize yield and minimize side reactions.

- Solvent Effects : The choice of solvent impacts reaction rate and selectivity. Alcohols like ethanol and methanol, as well as water-soluble organic solvents such as N,N-dimethylformamide, are effective. Mixed solvent systems can enhance solubility and reaction efficiency.

- Purification Techniques : Recrystallization from acetone or suitable organic solvents is standard, often preceded by filtration and washing with water to remove inorganic salts and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-phenoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(4-phenoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenoxyphenyl group may interact with hydrophobic regions of proteins or membranes, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Brominated Propanones

Substituent Effects on Physicochemical Properties

The following table summarizes key properties of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one and its analogs:

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., methoxy, phenoxy) enhance solubility in polar solvents but may reduce electrophilicity at the ketone group. Electron-withdrawing groups (e.g., fluorine, chlorine) increase molecular polarity and reactivity in nucleophilic substitutions . Steric hindrance: Bulky substituents like phenoxy (in the target compound) reduce reaction rates in sterically sensitive reactions compared to smaller groups (e.g., methyl) .

Physical Properties :

- The fluorophenyl derivative has the lowest melting point (35–50°C), attributed to reduced intermolecular forces compared to hydroxyl or chlorophenyl analogs .

- Discrepancies in boiling points (e.g., 180–183°C vs. 260.8°C for the fluorophenyl compound) highlight variations in reported data, possibly due to purity or measurement conditions .

Biological Activity

2-Bromo-1-(4-phenoxyphenyl)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C16H15BrO

- Molecular Weight : 305.17 g/mol

- CAS Number : 28179-33-1

The structure consists of a propanone backbone with a bromine atom at the second carbon and a phenoxy group attached to the first carbon. This unique configuration allows for various interactions with biological targets, enhancing its utility in drug development.

Mechanisms of Biological Activity

Research indicates that this compound exhibits its biological activity through several mechanisms:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Hydrophobic Interactions : The presence of the phenoxy group facilitates hydrophobic interactions with protein structures, which can disrupt normal cellular functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzyme activities, leading to potential applications in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of this compound have been noted in various studies. Although specific data on its efficacy against different pathogens is limited, its structural analogs have demonstrated significant antimicrobial effects. The compound's ability to disrupt cellular processes in bacteria suggests a similar potential for antimicrobial activity.

Anticancer Activity

Significant interest surrounds the anticancer properties of this compound. Studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 23 - 33 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | Not specified | Induction of apoptosis |

| A549 (Lung) | Not specified | Disruption of microtubule dynamics |

These findings suggest that this compound may act similarly to known antitumor agents by targeting tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of related compounds in the MCF-7 breast cancer cell line. The results indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established chemotherapeutics like combretastatin A4 (CA-4), which is known for its efficacy against various cancers .

Stability and Pharmacokinetics

Research into the stability of similar compounds has shown promising results regarding their pharmacokinetics. For instance, compounds with similar phenolic structures displayed favorable half-lives in physiological conditions, suggesting potential for further development as therapeutic agents .

Q & A

What are the optimal synthetic routes for preparing 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, and how does substituent positioning influence reaction efficiency?

Basic Method : The compound can be synthesized via bromination of the parent ketone (e.g., 1-(4-phenoxyphenyl)propan-1-one) using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction typically proceeds under reflux in anhydrous solvents (e.g., CCl₄ or CHCl₃) to minimize side reactions.

Advanced Consideration : Substituents on the phenyl ring (e.g., electron-withdrawing groups like nitro or electron-donating groups like methoxy) significantly alter bromination reactivity. For example, para-substituted phenoxy groups (as in this compound) may stabilize intermediates via resonance, enhancing regioselectivity . Optimization via continuous-flow reactors can improve yield and safety by reducing exothermic risks .

How can crystallographic data resolve ambiguities in the structural characterization of this compound?

Basic Method : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Software suites like SHELXL refine bond lengths and angles with high precision .

Advanced Application : For polymorphic or solvate forms, compare experimental data (e.g., C–Br bond length ~1.9 Å) with density functional theory (DFT) calculations to validate electronic effects. Discrepancies >0.02 Å may indicate conformational flexibility or crystal packing influences .

What experimental strategies mitigate hazards during the synthesis of brominated aryl ketones like this compound?

Basic Protocol : Use fume hoods, personal protective equipment (PPE), and inert atmospheres to handle bromine vapors. Quench excess brominating agents with sodium thiosulfate to prevent uncontrolled reactions .

Advanced Strategy : Implement real-time monitoring via inline FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., HBr gas). Automated flow systems minimize human exposure and enable rapid quenching of reactive byproducts .

How do steric and electronic effects of the phenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

Basic Analysis : The para-phenoxy group donates electron density via resonance, activating the carbonyl toward nucleophilic attack. Steric hindrance from the propan-1-one backbone may slow reactions at the β-carbon .

Advanced Insight : Compare kinetics with analogs (e.g., 2-Bromo-1-(4-methylphenyl)propan-1-one) to isolate electronic vs. steric contributions. Hammett plots (σ values) can quantify substituent effects on reaction rates .

What in vitro assays are suitable for probing the biological activity of this compound, and how are false positives addressed?

Basic Approach : Enzyme inhibition assays (e.g., acetylcholinesterase or kinases) using spectrophotometric or fluorometric readouts. Include negative controls (e.g., unmodified ketone) to rule out nonspecific binding .

Advanced Design : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics. Counter-screen against off-target proteins (e.g., serum albumin) to validate specificity .

How can contradictory data on the solubility and stability of this compound be reconciled?

Basic Resolution : Solubility discrepancies (e.g., in chloroform vs. methanol) may arise from polarity differences. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. 25°C) identify degradation pathways .

Advanced Analysis : Use high-performance liquid chromatography (HPLC) with mass spectrometry to detect decomposition products (e.g., dehalogenated derivatives). Accelerated stability testing (40°C/75% RH) predicts shelf-life under storage conditions .

What computational tools predict the synthetic accessibility of derivatives of this compound?

Basic Tool : Retrosynthetic planners (e.g., AiZynthFinder) suggest feasible routes based on known reactions for brominated ketones .

Advanced Application : Machine learning models (e.g., DELNA) prioritize derivatives with high synthetic feasibility and desired properties (e.g., logP <5). Validate predictions with parallel synthesis and high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.